molecular formula C12H14Cl4N2O B11711060 N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide

N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide

Katalognummer: B11711060
Molekulargewicht: 344.1 g/mol
InChI-Schlüssel: ZRQIHEPLFGIJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide is a synthetic organic compound characterized by its unique chemical structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a trichloromethyl group and a chlorophenyl group, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-chloroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and automated systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their reactivity and applications. This compound is unique due to its specific combination of trichloromethyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14Cl4N2O

Molekulargewicht

344.1 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]butanamide

InChI

InChI=1S/C12H14Cl4N2O/c1-2-4-10(19)18-11(12(14,15)16)17-9-6-3-5-8(13)7-9/h3,5-7,11,17H,2,4H2,1H3,(H,18,19)

InChI-Schlüssel

ZRQIHEPLFGIJLE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.